molecular formula C17H26O2 B6168056 5-(4-hexylphenyl)pentanoic acid CAS No. 147427-43-8

5-(4-hexylphenyl)pentanoic acid

Cat. No.: B6168056
CAS No.: 147427-43-8
M. Wt: 262.4
InChI Key:
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Description

5-(4-hexylphenyl)pentanoic acid is an organic compound with the molecular formula C17H26O2 It is a derivative of pentanoic acid, featuring a hexyl-substituted phenyl group attached to the fifth carbon of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-hexylphenyl)pentanoic acid typically involves the alkylation of phenylacetic acid derivatives. One common method includes the Friedel-Crafts alkylation reaction, where hexylbenzene is reacted with a suitable acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and other advanced techniques can be employed to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-hexylphenyl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of hexylbenzene derivatives with ketone or carboxylic acid functionalities.

    Reduction: Production of alcohols or aldehydes from the carboxylic acid group.

    Substitution: Introduction of various functional groups onto the phenyl ring, leading to diverse derivatives.

Scientific Research Applications

5-(4-hexylphenyl)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals, materials, and additives.

Mechanism of Action

The mechanism of action of 5-(4-hexylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    5-(4-hydroxyphenyl)pentanoic acid: A structurally similar compound with a hydroxyl group on the phenyl ring.

    5-phenylpentanoic acid: Lacks the hexyl substitution, resulting in different chemical and physical properties.

Uniqueness

5-(4-hexylphenyl)pentanoic acid is unique due to its hexyl-substituted phenyl group, which imparts distinct hydrophobic characteristics and influences its reactivity and interactions. This structural feature differentiates it from other similar compounds and contributes to its specific applications and properties.

Properties

CAS No.

147427-43-8

Molecular Formula

C17H26O2

Molecular Weight

262.4

Purity

95

Origin of Product

United States

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